4-Heptenal diethyl acetal
4-Heptenal diethyl acetal
7, 7-Diethoxy-3-heptene, also known as 4-heptenal diethyl acetal or fema 3349, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 7, 7-Diethoxy-3-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7, 7-diethoxy-3-heptene is primarily located in the membrane (predicted from logP). 7, 7-Diethoxy-3-heptene has a creamy, cucumber seed, and dry taste.
Brand Name:
Vulcanchem
CAS No.:
18492-65-4
VCID:
VC21070222
InChI:
InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7-
SMILES:
CCC=CCCC(OCC)OCC
Molecular Formula:
C11H22O2
Molecular Weight:
186.29 g/mol
4-Heptenal diethyl acetal
CAS No.: 18492-65-4
Cat. No.: VC21070222
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7, 7-Diethoxy-3-heptene, also known as 4-heptenal diethyl acetal or fema 3349, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 7, 7-Diethoxy-3-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7, 7-diethoxy-3-heptene is primarily located in the membrane (predicted from logP). 7, 7-Diethoxy-3-heptene has a creamy, cucumber seed, and dry taste. |
|---|---|
| CAS No. | 18492-65-4 |
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | (Z)-7,7-diethoxyhept-3-ene |
| Standard InChI | InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- |
| Standard InChI Key | BOALWZNGHWYCRG-FPLPWBNLSA-N |
| Isomeric SMILES | CC/C=C\CCC(OCC)OCC |
| SMILES | CCC=CCCC(OCC)OCC |
| Canonical SMILES | CCC=CCCC(OCC)OCC |
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